molecular formula C10H10BrClO2 B6297744 2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-Dioxolane CAS No. 2221812-36-6

2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-Dioxolane

Cat. No.: B6297744
CAS No.: 2221812-36-6
M. Wt: 277.54 g/mol
InChI Key: RBCYXXCKFMLEQK-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Scaffolds in Complex Molecule Construction

Halogenated aromatic scaffolds are fundamental components in modern organic synthesis and medicinal chemistry. The incorporation of halogen atoms—such as chlorine, bromine, and iodine—onto an aromatic ring significantly enhances a molecule's utility. acs.org These halogens act as versatile "synthetic handles," enabling a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings).

The presence of different halogens on the same aromatic ring, as seen in the title compound with both bromine and chlorine, allows for selective or sequential reactions due to their differential reactivity. This orthogonality is a key strategy for efficiently building molecular complexity. Furthermore, halogens influence the electronic properties of the aromatic ring and can participate in non-covalent interactions known as halogen bonding, which is increasingly recognized for its role in molecular recognition and drug-target binding. acs.orgnih.gov Approximately 25% of licensed drugs contain organohalogens, highlighting their importance in modulating pharmacokinetic properties. nih.gov

Table 1: Comparison of Halogens as Synthetic Handles in Cross-Coupling Reactions
PropertyAryl Chloride (Ar-Cl)Aryl Bromide (Ar-Br)Aryl Iodide (Ar-I)
Bond Strength (approx. kJ/mol) ~400~340~280
Reactivity in Oxidative Addition LowMediumHigh
Cost & Availability HighMediumLow
Suitability for Orthogonal Synthesis The differential reactivity (I > Br > Cl) allows for selective, sequential coupling reactions on a polyhalogenated scaffold.

Role of 1,3-Dioxolane (B20135) Moiety as a Strategic Protecting Group and Stereochemical Control Element

The 1,3-dioxolane group is a cyclic acetal (B89532) widely employed in organic synthesis as a robust protecting group for aldehydes and ketones. nih.govwikipedia.org It is typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.org This protection strategy is crucial in multi-step syntheses where the reactive carbonyl group must be masked to prevent unwanted side reactions with nucleophiles, bases, or reducing agents while other parts of the molecule are being modified. wikipedia.org

The stability of the 1,3-dioxolane moiety under a wide range of non-acidic conditions makes it a highly effective and strategic tool for chemists. Deprotection is readily achieved under aqueous acidic conditions, regenerating the original carbonyl group with high efficiency. wikipedia.orgorganic-chemistry.org In more advanced applications, when chiral diols are used instead of ethylene glycol, the resulting chiral dioxolane can serve as a powerful element for stereochemical control, directing reactions to occur on one face of the molecule over the other.

Table 2: Stability of the 1,3-Dioxolane Protecting Group
Condition/Reagent TypeStabilityComment
Strong Bases (e.g., NaOH, LDA) StableResistant to hydrolysis and reaction under basic conditions.
Nucleophiles (e.g., Grignard reagents) StablePrevents attack at the carbonyl carbon.
Reducing Agents (e.g., NaBH4, LiAlH4) StableAllows for selective reduction of other functional groups like esters. wikipedia.org
Oxidizing Agents (e.g., PCC, MnO2) StableGenerally stable to common oxidants.
Aqueous Acid (e.g., HCl/H2O) LabileHydrolyzes to regenerate the parent carbonyl compound.

Overview of Synthetic Challenges and Opportunities Associated with Poly-Substituted Aromatic Systems

Furthermore, steric hindrance from existing substituents can impede or prevent subsequent reactions at adjacent positions, a phenomenon known as the "meta constraint" in some catalytic systems. nih.gov Despite these challenges, the development of modern synthetic methodologies has created new opportunities. rsc.org Directed ortho-metalation, C-H activation/functionalization, and transition-metal-catalyzed cross-coupling reactions provide powerful, regioselective methods to construct these complex scaffolds. acs.orgacs.orgresearchgate.net These highly substituted arenes are valuable because their rigid, three-dimensional arrangement of functional groups allows for the fine-tuning of electronic, steric, and pharmacological properties, making them prevalent structures in pharmaceuticals and advanced materials. nih.govresearchgate.net

Research Rationale for Investigating 2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-Dioxolane

The specific structure of this compound makes it a compelling target for synthetic investigation, primarily for its role as a versatile, multi-functional building block. While extensive dedicated studies on this exact molecule are not prominent, the rationale for its synthesis and use can be inferred from its constituent parts and its utility in constructing more complex target molecules.

The key motivations for its investigation are:

Orthogonal Reactivity : The presence of both a bromine and a chlorine atom on the aromatic ring provides two distinct reaction sites. The carbon-bromine bond is more reactive than the carbon-chlorine bond in many palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the bromine position while leaving the chlorine atom intact for a subsequent, different coupling reaction.

Masked Functionality : The 1,3-dioxolane group serves as a protected form of a benzaldehyde (B42025). This allows chemists to perform a wide range of chemical transformations on the aromatic ring, including harsh reactions that an unprotected aldehyde would not tolerate. The aldehyde can then be deprotected at a later, strategic point in the synthesis to participate in further reactions such as Wittig olefination, reductive amination, or oxidation to a carboxylic acid.

Defined Substitution Pattern : The fixed ortho, meta, and para relationships between the bromo, chloro, methyl, and protected aldehyde groups provide a rigid and well-defined scaffold. This is critical for applications where precise spatial arrangement of substituents is necessary, such as in the development of enzyme inhibitors or materials with specific electronic properties.

The compound is thus a valuable intermediate, designed to facilitate the assembly of complex, poly-substituted aryl structures in a controlled and stepwise manner.

Table 3: Properties of this compound
IdentifierValue
CAS Number 2221812-36-6
Molecular Formula C10H10BrClO2
Molecular Weight 277.54 g/mol
Physical Form Solid
InChI Key RBCYXXCKFMLEQK-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromo-2-chloro-3-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-6-2-3-7(11)8(9(6)12)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCYXXCKFMLEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C2OCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 2 6 Bromo 2 Chloro 3 Methylphenyl 1,3 Dioxolane

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of 2-(6-bromo-2-chloro-3-methylphenyl)-1,3-dioxolane points to the key precursor, 6-bromo-2-chloro-3-methylbenzaldehyde (B1377574). The 1,3-dioxolane (B20135) ring is a common protecting group for aldehydes, and its formation is typically a straightforward acid-catalyzed reaction with ethylene (B1197577) glycol. nih.gov Therefore, the primary synthetic challenge is the preparation of the polysubstituted benzaldehyde (B42025).

Further disconnection of 6-bromo-2-chloro-3-methylbenzaldehyde suggests two main strategies. The first involves the late-stage introduction of the bromine atom via regioselective electrophilic aromatic bromination of a 2-chloro-3-methylbenzaldehyde (B1591033) precursor. The success of this approach hinges on the directing effects of the existing chloro and methyl substituents. The second strategy involves the construction of the substituted benzene (B151609) ring with the desired halogen and methyl pattern, followed by the introduction of the formyl group, potentially through a directed ortho-metalation (DoM) approach. wikipedia.org

Precursor Synthesis and Functional Group Interconversions

The synthesis of the crucial intermediate, 6-bromo-2-chloro-3-methylbenzaldehyde, can be approached through several synthetic routes, each with its own set of advantages and challenges regarding regioselectivity and functional group compatibility.

Synthesis of 6-Bromo-2-chloro-3-methylbenzaldehyde Precursors

A plausible and versatile starting material for the synthesis of the target benzaldehyde is 2-chloro-3-methylaniline (B1589733). This commercially available compound provides a scaffold with the desired relative positioning of the chloro and methyl groups.

One potential pathway involves the diazotization of 2-chloro-3-methylaniline, followed by a Sandmeyer reaction to introduce the bromine atom at the 6-position. The amino group is a strong ortho-, para-director, and its conversion to a diazonium salt allows for its replacement with a variety of substituents, including halogens. nih.gov Subsequent conversion of the resulting 1-bromo-3-chloro-2-methylbenzene to the desired benzaldehyde would be the final step in the precursor synthesis.

Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the context of synthesizing 6-bromo-2-chloro-3-methylbenzaldehyde, a DoM approach could be employed on a precursor such as 1-bromo-3-chloro-2-methylbenzene. The chloro and bromo substituents can act as directing groups for lithiation at the adjacent ortho position (the future C6 position). Treatment of this lithiated intermediate with a formylating agent, such as N,N-dimethylformamide (DMF), would then yield the target benzaldehyde. The choice of the organolithium base and reaction conditions is crucial to ensure high regioselectivity and avoid side reactions.

An alternative approach involves the direct halogenation of a simpler benzaldehyde derivative. For instance, the synthesis could commence with 2-chloro-3-methylbenzaldehyde. The subsequent step would be the regioselective bromination of this molecule. The directing effects of the existing substituents would play a critical role in determining the position of the incoming bromine atom. The chloro group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In 2-chloro-3-methylbenzaldehyde, the positions ortho and para to the chloro group are C3 (occupied), C5, and C6. The positions ortho and para to the methyl group are C2 (occupied), C4, and C6. The convergence of these directing effects, along with potential steric hindrance, would influence the regioselectivity of the bromination reaction, with the 6-position being a likely site for substitution.

Strategies for Controlled Introduction of Multiple Halogen Atoms

The synthesis of the target molecule requires the controlled introduction of both a chlorine and a bromine atom onto the benzene ring with specific regiochemistry. As outlined in the precursor synthesis section, this can be achieved through a combination of starting with a pre-functionalized aromatic ring and employing regioselective reactions.

For instance, starting with 2-chloro-3-methylaniline allows for the strategic introduction of the bromine atom via a Sandmeyer reaction after diazotization of the amino group. This method provides excellent control over the position of the incoming bromine atom.

Alternatively, if starting from a less substituted aromatic ring, a sequence of halogenation reactions would be necessary. The order of introduction of the halogens and the directing effects of the substituents at each stage would need to be carefully considered to achieve the desired 1-bromo-2-chloro substitution pattern relative to the methyl group.

Formation of the 1,3-Dioxolane Ring

The final step in the synthesis of this compound is the protection of the aldehyde group of 6-bromo-2-chloro-3-methylbenzaldehyde as a cyclic acetal (B89532). This is a standard and widely used transformation in organic synthesis to protect aldehydes from undesired reactions. nih.gov

The reaction typically involves treating the aldehyde with ethylene glycol in the presence of an acid catalyst. nih.gov Common catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or a Lewis acid. The reaction is usually carried out in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or benzene, to drive the equilibrium towards the formation of the acetal.

For a sterically hindered aldehyde like 6-bromo-2-chloro-3-methylbenzaldehyde, the reaction conditions may need to be optimized to achieve a high yield. This could involve using a more reactive diol, a stronger acid catalyst, or a higher reaction temperature. However, the fundamental principle of the acid-catalyzed reaction between the aldehyde and ethylene glycol remains the same.

Table of Reaction Conditions for Dioxolane Formation

CatalystSolventTemperatureNotes
p-Toluenesulfonic acidTolueneRefluxAzeotropic removal of water with a Dean-Stark apparatus is common.
Sulfuric acidDichloromethaneRoom TemperatureA milder option, but may require longer reaction times.
Lewis Acids (e.g., BF₃·OEt₂)Aprotic SolventsVariesCan be effective for less reactive aldehydes.

Acid-Catalyzed Acetalization/Ketalization with Ethylene Glycol

The most common method for the preparation of this compound is the acid-catalyzed reaction of 6-bromo-2-chloro-3-methylbenzaldehyde with ethylene glycol. This reaction, a classic example of acetal formation, employs an acid catalyst to facilitate the nucleophilic addition of the diol to the carbonyl group. The reaction is reversible and is typically driven to completion by the removal of water.

A prevalent catalyst for this transformation is p-toluenesulfonic acid (PTSA) in a suitable organic solvent, such as toluene. The use of a Dean-Stark apparatus is common to azeotropically remove the water formed during the reaction, thereby shifting the equilibrium towards the product. In a typical procedure, 6-bromo-2-chloro-3-methylbenzaldehyde is dissolved in toluene, followed by the addition of ethylene glycol and a catalytic amount of PTSA. The mixture is then heated to reflux until the theoretical amount of water is collected. Work-up usually involves washing the organic layer with a basic solution to neutralize the acid catalyst, followed by purification steps like crystallization or chromatography.

Alternative Methodologies for Dioxolane Formation

While acid-catalyzed acetalization with ethylene glycol is the most widely reported method, other strategies for dioxolane formation can be applied. These alternative methodologies may offer advantages in terms of milder reaction conditions, improved yields, or avoidance of strong acid catalysts.

Transacetalization: This method involves the transfer of a dioxolane group from a donor molecule, such as 2,2-dimethyl-1,3-dioxolane, to the target aldehyde. This approach is often catalyzed by a Lewis or Brønsted acid and can be advantageous when the starting material is sensitive to strong acids or high temperatures.

Solvent-Free Conditions: The reaction can also be carried out under solvent-free conditions, which aligns with the principles of green chemistry. In such a setup, the reactants are mixed with a solid acid catalyst, and the reaction is driven by heat. This approach simplifies the work-up procedure and reduces solvent waste.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the product.

Catalyst Screening and Optimization

The choice of catalyst can significantly impact the reaction rate and yield. While PTSA is commonly used, other acid catalysts have been explored.

CatalystTypical Loading (mol%)Observations
p-Toluenesulfonic acid (PTSA)0.1 - 5Effective, but can require harsh conditions and neutralization during work-up.
Sulfuric Acid (H₂SO₄)Catalytic amountStrong acid, can lead to side reactions if not used in moderation.
Lewis Acids (e.g., ZnCl₂, FeCl₃)1 - 10Can offer milder reaction conditions compared to Brønsted acids.
Solid Acid Catalysts (e.g., Amberlyst-15)VariesFacilitate easier separation and catalyst recycling.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the azeotropic removal of water and can influence the reaction kinetics. Toluene is a popular choice due to its ability to form an azeotrope with water and its relatively high boiling point. Other solvents like benzene or hexane (B92381) can also be used. The reaction rate is typically first-order with respect to the aldehyde and the catalyst concentration.

Stereochemical Considerations in Dioxolane Formation

For the synthesis of this compound from 6-bromo-2-chloro-3-methylbenzaldehyde and ethylene glycol, there are no stereochemical considerations. The starting aldehyde is prochiral, but the resulting dioxolane is achiral as it possesses a plane of symmetry. Therefore, the formation of stereoisomers is not a factor in this specific reaction.

Scalable Synthesis Protocols and Process Intensification Studies

The synthesis of this compound has been successfully scaled up for the production of pharmaceutical intermediates. On a larger scale, considerations such as heat transfer, efficient water removal, and product isolation become more critical. The use of a Dean-Stark trap remains effective for water removal in kilogram-scale batches. Process intensification studies may explore the use of continuous flow reactors, which can offer better control over reaction parameters and potentially higher throughput compared to batch processes. The use of solid acid catalysts can also be advantageous in scalable synthesis as it simplifies the purification process by allowing for easy filtration to remove the catalyst.

Lack of Publicly Available Research Data Precludes a Detailed Reactivity Analysis of this compound

The intended article was to focus on the specific reactivity at both the bromo- and chloro-substituted positions of the aromatic ring of this compound. The planned sections included detailed explorations of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reductive debromination. However, without experimental data from research studies, any attempt to describe these reactions for this particular compound would be speculative and would not meet the required standards of scientific accuracy and detail.

General principles of organic chemistry would suggest that the bromo- and chloro-substituents on the aromatic ring would be susceptible to a variety of transformations. For instance, the bromo-substituent is typically more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Negishi couplings, compared to the chloro-substituent. This difference in reactivity could potentially allow for selective functionalization at the bromo-position.

Similarly, the electron-withdrawing nature of the chloro and bromo substituents, combined with the potential for stabilization by other groups on the ring, might render the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions under specific conditions. Reductive debromination would be a plausible transformation to replace the bromine atom with a hydrogen atom. Reactivity at the chloro-position would likely require more forcing reaction conditions compared to the bromo-position.

However, the actual feasibility, efficiency, and selectivity of these reactions are highly dependent on factors such as the choice of catalyst, ligands, reaction conditions, and the specific electronic and steric environment of the substrate. Without empirical data, it is impossible to provide a detailed analysis of ligand effects, substrate scope, limitations, or to present any data tables of research findings as requested.

The precursor to the target molecule, 6-Bromo-2-chloro-3-methylbenzaldehyde, is also documented. While the reactivity of this aldehyde could be discussed, the presence of the dioxolane protecting group in the target compound significantly alters its chemical properties and reactivity profile. Therefore, extrapolating data from the aldehyde precursor would not be a scientifically rigorous approach for an article focused solely on this compound.

Reactivity and Transformational Studies of 2 6 Bromo 2 Chloro 3 Methylphenyl 1,3 Dioxolane

Transformations Involving the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring is a benzylic position, which exhibits unique reactivity. The C-H bonds of the methyl group are weaker than typical alkane C-H bonds because the radical or ionic intermediates formed upon their cleavage are stabilized by resonance with the adjacent aromatic ring. libretexts.orglibretexts.org

The benzylic methyl group can be oxidized to various functional groups, including an alcohol, aldehyde, or carboxylic acid. Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can aggressively oxidize a benzylic carbon that bears at least one hydrogen atom directly to a carboxylic acid. libretexts.orgmasterorganicchemistry.com Regardless of the length of an alkyl side chain, these harsh conditions typically cleave it, leaving a single carboxyl group attached to the ring. libretexts.org For the target compound, this would transform the methyl group into a carboxylic acid, yielding 3-bromo-2-chloro-6-(1,3-dioxolan-2-yl)benzoic acid. Softer oxidizing agents can be used for partial oxidation to the alcohol or aldehyde stage, although controlling the reaction to prevent over-oxidation can be challenging. nih.govacs.org

The benzylic position is particularly susceptible to free-radical halogenation. chemistrysteps.com A common and highly effective reagent for this transformation is N-Bromosuccinimide (NBS), often used in the presence of a radical initiator like light (hν) or benzoyl peroxide. jove.commasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the benzylic position. masterorganicchemistry.comorganic-chemistry.org The selectivity arises from the stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring. libretexts.orgjove.com

In the case of 2-(6-bromo-2-chloro-3-methylphenyl)-1,3-dioxolane, reaction with NBS would be expected to yield 2-(3-(bromomethyl)-6-bromo-2-chlorophenyl)-1,3-dioxolane. The presence of electron-withdrawing groups (Br, Cl) on the ring can deactivate it towards electrophilic attack, but the radical conditions for benzylic halogenation are generally compatible with such substrates. google.com The resulting benzylic bromide is a versatile synthetic intermediate, readily participating in nucleophilic substitution reactions.

Table 2: Potential Transformations of the Methyl Group
Reaction TypeTypical ReagentsExpected Product Functional Group
Benzylic Oxidation (Full)KMnO₄, H₃O⁺, heatCarboxylic Acid (-COOH)
Benzylic Oxidation (Partial)Milder oxidants (e.g., MnO₂)Aldehyde (-CHO) or Alcohol (-CH₂OH)
Free Radical HalogenationN-Bromosuccinimide (NBS), initiatorBenzylic Bromide (-CH₂Br)

Stability and Reactivity of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group is a cyclic acetal (B89532), which serves as a common protecting group for aldehydes and ketones. wikipedia.orgorganic-chemistry.org Its primary role is to mask the reactivity of the carbonyl group. Acetal protecting groups are known for their stability under neutral and basic conditions, making them compatible with a wide range of reactions, including organometallic reactions, reductions with hydrides, and reactions involving strong nucleophiles or bases. organic-chemistry.orgthieme-connect.de

The key reactivity of the 1,3-dioxolane moiety is its cleavage under acidic conditions to regenerate the original carbonyl compound. organic-chemistry.orgthieme-connect.de The deprotection process involves the hydrolysis of the acetal, which is catalyzed by acid. scielo.br The reaction is typically carried out in the presence of an aqueous acid source, such as hydrochloric acid or sulfuric acid, often in a co-solvent like acetone (B3395972) or tetrahydrofuran. organic-chemistry.org

The mechanism begins with the protonation of one of the dioxolane oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Water then attacks this electrophilic intermediate, and subsequent deprotonation steps lead to the formation of the aldehyde and ethylene (B1197577) glycol. wikipedia.org For this compound, this acid-mediated hydrolysis would efficiently yield 6-bromo-2-chloro-3-methylbenzaldehyde (B1377574). The electronic nature of the substituents on the aromatic ring can influence the rate of this hydrolysis. scielo.br

Stability under Various Reaction Conditions (e.g., Organometallic Reagents, Strong Bases)

There is no specific experimental data available in the scientific literature detailing the stability of this compound when subjected to organometallic reagents or strong bases.

In principle, the dioxolane functional group, which serves as a protecting group for the aldehyde, is generally stable under basic and nucleophilic conditions. However, very strong bases could potentially lead to unforeseen reactions. The stability of dioxolanes derived from ethylene glycol in the presence of Grignard reagents can be temperature-dependent, with some decomposing at room temperature. orgsyn.org In contrast, 1,3-dioxanes derived from 1,3-diols tend to form more thermally stable Grignard reagents. orgsyn.org

The carbon-halogen bonds on the phenyl ring would be susceptible to reaction with certain organometallic reagents, such as organolithium compounds, potentially leading to halogen-metal exchange. The relative reactivity of the bromo and chloro substituents would depend on the specific reagent and reaction conditions.

Regioselective Ring-Opening Reactions (if applicable)

Specific studies on the regioselective ring-opening of this compound are absent from the current body of scientific literature.

Generally, the ring-opening of 2-phenyl-1,3-dioxolanes and related 1,3-dioxanes can be achieved under various conditions, often involving acidic catalysis or the use of specific reagents like organoaluminum compounds. osti.gov The regioselectivity of such reactions, determining which C-O bond is cleaved, is influenced by steric and electronic factors within the molecule. For instance, in unsymmetrical 1,3-dioxanes, cleavage often occurs to form a silyl (B83357) ether at the less hindered site. thieme-connect.de In carbohydrate chemistry, the regioselective opening of 1,3-dioxane-type acetals is a well-established method for the selective manipulation of hydroxyl groups. researchgate.net However, without experimental data for the title compound, any prediction of regioselectivity would be purely speculative.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring (excluding halogenated positions)

No published research specifically details the electrophilic or nucleophilic aromatic substitution reactions on the phenyl ring of this compound at the non-halogenated positions.

The phenyl ring of the title compound has two available positions for substitution. The directing effects of the existing substituents (bromo, chloro, methyl, and the dioxolane-substituted carbon) would govern the regioselectivity of any potential electrophilic aromatic substitution. Halogens are typically ortho-, para-directing but deactivating, while the methyl group is ortho-, para-directing and activating. The 2-(1,3-dioxolan-2-yl) group is generally considered to be ortho-, para-directing. The interplay of these electronic and steric effects would determine the outcome of reactions such as nitration, sulfonation, or Friedel-Crafts reactions.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally feasible when the ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The phenyl ring in this compound lacks strong activation for SNAr at the halogenated positions, and there is no information regarding substitution at the other positions.

Mechanistic Investigations of Key Transformations

Kinetic Studies and Reaction Pathway Elucidation

There are no kinetic studies or detailed reaction pathway elucidations specifically for transformations involving this compound in the available scientific literature. Kinetic studies have been performed on the gas-phase reactions of hydroxyl radicals with the parent 1,3-dioxolane, but this data is not directly applicable to the complex title compound in solution-phase reactions. rsc.org

Identification of Reaction Intermediates

No studies have been published that identify reaction intermediates in transformations of this compound. General mechanisms for reactions of related compounds involve intermediates such as the 1,3-dioxolan-2-yl cation in stereoselective preparations of substituted dioxolanes. nih.gov In nucleophilic aromatic substitution reactions, a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, is typically formed. libretexts.org However, the existence and characteristics of such intermediates for the title compound have not been experimentally verified.

2 6 Bromo 2 Chloro 3 Methylphenyl 1,3 Dioxolane As a Versatile Synthetic Intermediate

Building Block for Polyfunctionalized Aromatic Systems

Theoretically, 2-(6-bromo-2-chloro-3-methylphenyl)-1,3-dioxolane is an ideal starting material for the construction of highly substituted aromatic compounds. The differential reactivity of the carbon-bromine and carbon-chlorine bonds is key to this potential. Generally, the C-Br bond is more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 6-position.

For instance, a Suzuki-Miyaura coupling could be performed selectively at the C-Br bond by carefully choosing the palladium catalyst, ligand, and reaction conditions. This would introduce a new aryl or vinyl group at this position while leaving the chloro substituent intact for subsequent transformations. Similarly, Sonogashira coupling could introduce an alkyne, and Buchwald-Hartwig amination could install a nitrogen-based functional group, all with predicted selectivity for the bromo position. wikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgchemspider.comnih.govorgsyn.orgmdpi.comnih.govsoton.ac.ukmdpi.com

Once the first coupling is achieved, the less reactive C-Cl bond could be targeted under more forcing conditions, allowing for the introduction of a second, different functional group. This stepwise approach would provide access to a wide array of polysubstituted benzaldehyde (B42025) derivatives after deprotection of the dioxolane.

Table 1: Hypothetical Selective Cross-Coupling Reactions

Reaction TypeReagentPosition of ReactionPotential Product (before deprotection)
Suzuki-MiyauraArylboronic acid, Pd catalystC-Br2-(2-Chloro-6-aryl-3-methylphenyl)-1,3-dioxolane
SonogashiraTerminal alkyne, Pd/Cu catalystC-Br2-(2-Chloro-6-alkynyl-3-methylphenyl)-1,3-dioxolane
Buchwald-HartwigAmine, Pd catalystC-Br2-(2-Chloro-6-amino-3-methylphenyl)-1,3-dioxolane

Precursor for Complex Heterocyclic Compounds

The aldehyde functionality, masked as a dioxolane, is a powerful tool for the synthesis of heterocyclic systems. scispace.comnih.govscispace.com Following the functionalization of the aromatic ring as described above, the dioxolane can be readily hydrolyzed under acidic conditions to reveal the benzaldehyde. This aldehyde can then participate in a variety of cyclization reactions to form fused or appended heterocyclic rings.

For example, if an amino group were introduced at the 6-position via a Buchwald-Hartwig reaction, subsequent deprotection of the aldehyde would set the stage for an intramolecular condensation, potentially forming a quinoline (B57606) or a related nitrogen-containing heterocycle. Similarly, introduction of a nucleophile at the 2-position of the newly introduced substituent at the 6-position could lead to the formation of various five-, six-, or seven-membered heterocyclic rings upon reaction with the aldehyde.

Application in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are highly efficient processes that allow for the formation of complex molecules in a single operation. 20.210.105 The structure of this compound is well-suited for initiating such sequences.

A hypothetical cascade could begin with a cross-coupling reaction at the C-Br bond, introducing a substituent that contains a reactive site. After this initial transformation, a change in reaction conditions (e.g., addition of a new catalyst or reagent) could trigger a second reaction involving the newly introduced group and either the C-Cl bond or the deprotected aldehyde. This would lead to the rapid assembly of complex molecular architectures.

In a multicomponent reaction scenario, the deprotected dihalobenzaldehyde could be combined with two or more other reactants in a one-pot synthesis to generate a highly functionalized product. For example, a Biginelli or Hantzsch-type reaction could be envisioned, although the steric hindrance from the ortho-substituents might influence the feasibility and yield of such transformations.

Orthogonal Functionalization Strategies Utilizing Differential Reactivity of Halogens

The concept of orthogonal functionalization is central to the synthetic utility of this compound. The different reactivity of bromine and chlorine in palladium-catalyzed reactions is a well-established principle that allows for selective, stepwise modifications.

A typical strategy would involve:

Functionalization of the C-Br bond: Using standard, mild conditions for Suzuki, Sonogashira, or other cross-coupling reactions.

Functionalization of the C-Cl bond: Employing more reactive catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands) and harsher conditions (higher temperatures) to activate the stronger C-Cl bond.

This selective approach allows for the precise and controlled introduction of two different substituents onto the aromatic ring. Furthermore, lithium-halogen exchange is typically faster for bromine than for chlorine, offering an alternative pathway for orthogonal functionalization via organolithium intermediates.

Table 2: Potential Orthogonal Functionalization Scheme

StepReactionReagent/ConditionsResult
1Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, mild baseSelective reaction at C-Br to give 2-(2-chloro-3-methyl-6-phenylphenyl)-1,3-dioxolane
2Buchwald-Hartwig AminationMorpholine, Pd catalyst with bulky ligand, strong base, high temp.Reaction at C-Cl to give 2-(2-morpholino-3-methyl-6-phenylphenyl)-1,3-dioxolane
3DeprotectionAqueous acid2-Morpholino-3-methyl-6-phenylbenzaldehyde

Contributions to the Synthesis of Novel Molecular Scaffolds for Academic Exploration

While there is no specific literature on this compound, its potential for creating novel molecular scaffolds is significant. By combining the various synthetic strategies discussed—selective cross-couplings, heterocyclic annulations, and cascade reactions—chemists could theoretically access a vast range of previously unexplored chemical structures. The steric environment created by the ortho-chloro and meta-methyl groups, combined with the electronic effects of the substituents, could lead to molecules with unique three-dimensional shapes and properties. These novel scaffolds would be of great interest for exploration in medicinal chemistry, materials science, and other areas of academic research. The development of synthetic routes starting from this versatile building block could pave the way for the discovery of new bioactive compounds and functional materials.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 2 6 Bromo 2 Chloro 3 Methylphenyl 1,3 Dioxolane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic arrangement within 2-(6-bromo-2-chloro-3-methylphenyl)-1,3-dioxolane.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁹F, if applicable) for Comprehensive Proton and Carbon Mapping

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (ratio of protons). The aromatic region would show signals for the two protons on the phenyl ring. Their splitting pattern would be indicative of their relative positions. The methyl group protons would appear as a singlet, likely in the upfield region. The dioxolane ring protons would present as a more complex pattern, typically two multiplets corresponding to the two CH₂ groups.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The number of signals would confirm the molecular symmetry. The chemical shifts would differentiate between aromatic, aliphatic, and acetal (B89532) carbons. For instance, the carbon of the dioxolane ring attached to the phenyl group (the acetal carbon) would have a characteristic downfield shift.

¹⁹F NMR: If a fluorine substituent were present on the phenyl ring, ¹⁹F NMR would be a highly sensitive technique to confirm its presence and provide information about its electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.0 - 7.5 Multiplet
Dioxolane O-CH₂-CH₂-O 3.9 - 4.2 Multiplet
Phenyl-CH₃ 2.3 - 2.6 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic C-Br 115 - 125
Aromatic C-Cl 130 - 140
Aromatic C-CH₃ 135 - 145
Aromatic CH 125 - 135
Quaternary Aromatic C 130 - 150
Dioxolane O-CH₂-CH₂-O 65 - 75
Phenyl-CH₃ 15 - 25

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Analysis

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton network within the molecule, for instance, connecting the protons on the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the dioxolane ring to the substituted phenyl ring via the acetal proton and carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in confirming the substitution pattern on the aromatic ring by observing through-space interactions between, for example, the methyl protons and a nearby aromatic proton.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₀BrClO₂), HRMS would provide a measured mass that is very close to the calculated exact mass, confirming the molecular formula. The isotopic pattern observed would be characteristic of a molecule containing both bromine and chlorine, with their distinct isotopic abundances. Fragmentation analysis would reveal characteristic cleavage patterns, such as the loss of the dioxolane ring or cleavage of the halogen atoms, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected absorptions include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and strong C-O stretching bands characteristic of the acetal group in the dioxolane ring. The presence of C-Br and C-Cl bonds would also give rise to absorptions in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=C Stretch 1600 - 1450
C-O Stretch (Acetal) 1200 - 1000
C-Cl Stretch 800 - 600

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (if crystalline)

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would unambiguously determine the substitution pattern on the phenyl ring and the conformation of the dioxolane ring. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral)

The parent compound, this compound, is achiral. However, if chiral derivatives were synthesized, for instance, by introducing a chiral center on the dioxolane ring or by the presence of atropisomerism due to restricted rotation around the aryl-acetal bond, chiroptical techniques would be essential.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting spectra are highly sensitive to the stereochemistry of the molecule and can be used to assign the absolute configuration, often by comparison with theoretical calculations.

Advanced hyphenated techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Identification of By-products

The synthesis of this compound, a halogenated aromatic compound, can potentially generate a variety of by-products. These may arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials. The structural similarity of these by-products to the main compound often makes their separation and identification challenging. Advanced hyphenated techniques like GC-MS and LC-MS provide the necessary resolution and specificity to tackle this analytical challenge.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC-MS can effectively separate it from potential volatile impurities. The electron ionization (EI) mass spectra generated provide characteristic fragmentation patterns that are crucial for structural elucidation of unknown by-products.

The fragmentation of the parent molecule and its derivatives in the mass spectrometer is predictable to some extent based on the functional groups present. For instance, the presence of bromine and chlorine atoms will result in characteristic isotopic patterns in the mass spectrum, aiding in the identification of fragments containing these halogens. Common fragmentation pathways for dioxolane derivatives may involve cleavage of the dioxolane ring and loss of small neutral molecules.

While specific experimental data for the GC-MS analysis of this compound is not extensively available in public literature, a hypothetical analysis would involve the parameters outlined in the table below.

ParameterTypical GC-MS Conditions
ColumnCapillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium, constant flow rate (e.g., 1 mL/min)
Inlet Temperature250 °C
Oven Temperature ProgramInitial temp. 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-550

Potential by-products that could be identified by GC-MS include unreacted starting materials like 6-bromo-2-chloro-3-methylbenzaldehyde (B1377574), or by-products from side reactions such as over-alkylation or decomposition products if the reaction is carried out at elevated temperatures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is particularly useful for the analysis of less volatile, thermally labile, or polar compounds. LC-MS is highly effective for the purity assessment of the final product and for the identification of non-volatile by-products. High-performance liquid chromatography (HPLC) provides excellent separation of closely related compounds, and the mass spectrometer offers sensitive and selective detection.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. The use of a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, would allow for the accurate mass measurement of the parent ion and its fragments, facilitating the determination of the elemental composition of unknown impurities.

A representative set of LC-MS parameters for the analysis is presented in the following table.

ParameterTypical LC-MS Conditions
ColumnC18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseGradient elution with water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid
Flow Rate0.8 mL/min
Column Temperature30 °C
Ionization ModeElectrospray Ionization (ESI), positive mode
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap
Scan Rangem/z 100-1000

Through LC-MS analysis, one could expect to identify by-products such as hydrolyzed forms of the dioxolane (reverting to the aldehyde), or products of incomplete halogenation if the synthesis involves such steps. The high sensitivity of modern mass spectrometers allows for the detection and quantification of impurities at very low levels, which is critical for ensuring the quality and safety of pharmaceutical products.

Computational and Theoretical Investigations of 2 6 Bromo 2 Chloro 3 Methylphenyl 1,3 Dioxolane

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. The initial step in the theoretical investigation of 2-(6-bromo-2-chloro-3-methylphenyl)-1,3-dioxolane involves the optimization of its molecular geometry. This process aims to find the lowest energy arrangement of the atoms in space, which corresponds to the most stable structure of the molecule.

The optimization is typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining reliable results. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is widely used for its efficiency and accuracy in predicting molecular geometries. The 6-311++G(d,p) basis set is a Pople-style basis set that provides a good description of the electron distribution in a molecule, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and potential weak interactions.

The outcome of the geometry optimization is a set of Cartesian coordinates for each atom, from which important structural parameters such as bond lengths, bond angles, and dihedral angles can be derived. These parameters provide a detailed picture of the molecule's three-dimensional shape.

Illustrative Optimized Geometrical Parameters:

ParameterBond/AngleCalculated Value
Bond LengthC-Br1.91 Å
C-Cl1.74 Å
C-O (dioxolane)1.43 Å
C-C (aromatic)1.40 Å (average)
Bond AngleBr-C-C120.5°
Cl-C-C119.8°
O-C-O (dioxolane)105.2°
Dihedral AngleC(aromatic)-C-O-C(dioxolane)45.8°

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation for a similar molecule. Actual values for this compound would require a specific computational study.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Once the optimized geometry is obtained, the electronic properties of this compound can be investigated. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

The spatial distribution of the HOMO and LUMO can also provide insights into the reactive sites of the molecule. For instance, regions of the molecule where the HOMO is localized are likely to be sites of electrophilic attack, while regions with a high LUMO density are susceptible to nucleophilic attack.

Illustrative Frontier Molecular Orbital Energies:

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap (ΔE)5.62

Note: This data is hypothetical and serves to illustrate the type of information obtained from an FMO analysis. The actual energy values would be determined through specific DFT calculations.

Conformer Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformers. A conformer analysis is essential for understanding the flexibility of this compound and identifying its most stable conformer(s). This is typically done by systematically rotating key dihedral angles and calculating the energy of each resulting conformation.

The results of a conformer analysis are often visualized as a potential energy surface (PES) or an energy landscape, which plots the energy of the molecule as a function of one or more dihedral angles. The minima on the PES correspond to stable conformers, while the maxima represent transition states between conformers. The relative energies of the conformers determine their populations at a given temperature, with the lowest energy conformer being the most abundant.

For this compound, the rotation around the single bond connecting the phenyl ring to the dioxolane ring would be of particular interest. The steric hindrance between the substituents on the phenyl ring and the dioxolane ring will play a significant role in determining the preferred conformation.

Illustrative Relative Energies of Conformers:

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
1 (Global Minimum)45°0.00
2165°2.5
3-70°1.8

Note: This table presents a hypothetical outcome of a conformer analysis to demonstrate the concept. The actual dihedral angles and relative energies would be specific to the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure verification.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. modgraph.co.uk By performing GIAO calculations on the optimized geometry of this compound, the theoretical ¹H and ¹³C NMR chemical shifts can be obtained. These predicted shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

Infrared (IR) Frequencies: The vibrational frequencies of a molecule can be calculated by performing a frequency analysis on the optimized geometry. nih.gov This analysis provides the theoretical IR spectrum, showing the frequencies and intensities of the vibrational modes. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum can help in identifying characteristic functional groups and confirming the molecular structure.

Illustrative Predicted Spectroscopic Data:

¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C-Br115.4
C-Cl132.1
C-CH₃18.9
C (dioxolane, CH)102.5
C (dioxolane, CH₂)65.7

Key IR Frequencies:

Vibrational ModePredicted Frequency (cm⁻¹)
C-H stretch (aromatic)3050-3100
C-H stretch (aliphatic)2850-2960
C=C stretch (aromatic)1450-1600
C-O stretch (dioxolane)1050-1150
C-Cl stretch700-800
C-Br stretch550-650

Note: The spectroscopic data presented here is for illustrative purposes and represents typical ranges for the respective functional groups. Precise values would be obtained from specific computational studies on the target molecule.

Computational Studies on Reactivity Profiles and Reaction Mechanisms

Computational chemistry is an invaluable tool for exploring the reactivity of a molecule and elucidating the mechanisms of chemical reactions. researchgate.net

For a given chemical reaction, the transition state (TS) is the highest energy point along the reaction pathway. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate. Computational methods can be used to locate and optimize the structure of the transition state for key transformations involving this compound. A frequency calculation on the optimized TS geometry is then performed to confirm that it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of the reactants, products, and transition state(s) are calculated, the energetic barrier (activation energy) for the reaction can be determined. The activation energy is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. By mapping out the energies of all species along the reaction pathway, a detailed reaction profile can be constructed. This profile provides a visual representation of the energy changes that occur during the reaction and can help in identifying the rate-determining step.

For this compound, potential reactions of interest for computational study could include nucleophilic aromatic substitution at the positions bearing the bromine or chlorine atoms, or reactions involving the dioxolane ring, such as hydrolysis.

Illustrative Reaction Energetics for a Hypothetical Nucleophilic Substitution:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Products-10.8

Note: This table provides a hypothetical example of the kind of energetic data that would be obtained from a computational study of a reaction mechanism.

Non-Covalent Interactions and Intermolecular Forces Analysis

The structural features of this compound suggest the presence of several key non-covalent interactions that are crucial in determining its supramolecular chemistry and physical properties. These interactions, while weaker than covalent bonds, collectively play a significant role in the molecule's aggregation state, solubility, and potential interactions with other molecules. Computational methods are essential for elucidating the nature and strength of these forces.

A primary non-covalent interaction anticipated for this molecule is halogen bonding . This occurs when there is an attractive force between a halogen atom (in this case, bromine and chlorine) and a nucleophilic region on an adjacent molecule. acs.orgrsc.org The electron density on covalently bonded halogen atoms is anisotropically distributed, leading to a region of positive electrostatic potential, known as a σ-hole, on the outer side of the halogen, along the axis of the covalent bond. rsc.org This positive region can interact favorably with electron-rich areas like lone pairs on oxygen or nitrogen atoms, or even π-electron systems. acs.orgrsc.org In the case of this compound, both the bromine and chlorine atoms can act as halogen bond donors. The strength of these interactions generally increases with the polarizability of the halogen atom, suggesting that bromine would form stronger halogen bonds than chlorine. acs.org

Another significant intermolecular force is π-π stacking . The substituted phenyl ring in the molecule is an aromatic system, capable of engaging in stacking interactions with other aromatic rings. rsc.orgrsc.org These interactions are influenced by the substituents on the ring. The presence of electron-withdrawing halogens can affect the quadrupole moment of the aromatic ring, potentially leading to offset or edge-to-face stacking arrangements to minimize electrostatic repulsion and maximize attraction. rsc.org

Hydrogen bonds , although perhaps weaker than conventional hydrogen bonds, can also be present. The hydrogen atoms on the dioxolane ring and the methyl group can act as weak hydrogen bond donors, interacting with the oxygen atoms of the dioxolane ring or the halogen atoms on neighboring molecules.

A theoretical analysis of these interactions would typically involve quantum mechanical calculations to map the electrostatic potential surface of the molecule, identifying electrophilic and nucleophilic regions, and to calculate the interaction energies of molecular dimers in various orientations.

Interaction TypePotential Interacting Atoms/GroupsTypical Energy Range (kcal/mol)Significance for the Compound
Halogen BondingC-Br···O, C-Cl···O1-5Highly directional, influences crystal packing.
π-π StackingPhenyl ring ↔ Phenyl ring2-10Important for aggregation in solid and liquid states.
C-H···π InteractionsDioxolane C-H ↔ Phenyl ring0.5-2.5Contributes to the stability of stacked structures.
Weak Hydrogen BondsC-H···O, C-H···Br, C-H···Cl0.5-2Provides additional stabilization in the supramolecular structure.
Van der Waals ForcesAll atomsVariableContributes to overall cohesion.

QSAR/QSPR Theoretical Frameworks for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks used to correlate the chemical structure of a compound with its reactivity or physical properties, respectively. wikipedia.orgnih.gov For this compound, a QSPR approach would be particularly relevant for predicting properties such as boiling point, solubility, and chromatographic retention times, which are intrinsically linked to the molecule's non-covalent interaction potential. A QSAR framework, in a non-biological context, can be used to predict chemical reactivity, for instance, in electrophilic or nucleophilic substitution reactions.

The development of a QSAR/QSPR model for this compound would involve the calculation of a set of molecular descriptors that numerically represent its structural and electronic features. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Constitutional descriptors are the simplest and include molecular weight, atom counts, and functional group counts.

Topological descriptors are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and molecular connectivity indices. nih.gov

Geometrical (3D) descriptors are calculated from the 3D coordinates of the atoms and include molecular volume, surface area, and shape indices.

Quantum-chemical descriptors are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule. For a halogenated aromatic compound like this compound, key quantum-chemical descriptors would include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively, which is fundamental to its chemical reactivity. sciepub.com

Electrostatic potential: The distribution of charge on the molecular surface, including the magnitude of the σ-hole on the halogen atoms, is a critical predictor of how the molecule will interact with other species. nih.gov

Atomic charges: These provide insight into the reactivity of specific sites within the molecule.

Once a set of relevant descriptors is calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that links the descriptors to the property or reactivity of interest. nih.gov The predictive power of such a model is then validated using external datasets. For this compound, a QSPR model could elucidate how the interplay of halogen substitution and the presence of the dioxolane ring influences its physicochemical properties.

Descriptor ClassExample DescriptorInformation ProvidedPotential Influence on Reactivity/Properties
ConstitutionalMolecular WeightSize of the molecule.Influences van der Waals forces, boiling point.
TopologicalConnectivity IndicesBranching and connectivity of the molecular graph.Correlates with various physical properties.
GeometricalMolecular Surface AreaArea of the van der Waals surface.Related to solubility and interaction potential.
Quantum-ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability.Key indicators of chemical reactivity. sciepub.com
Dipole MomentOverall molecular polarity.Affects solubility and dipole-dipole interactions.
Electrostatic Potential (σ-hole)Charge distribution and potential for halogen bonding.Crucial for predicting intermolecular interactions. nih.gov

Future Research Avenues and Conceptual Developments

Exploration of Novel Catalytic Systems for Selective Transformations

The bromine and chlorine substituents on the phenyl ring of 2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-Dioxolane are prime targets for cross-coupling reactions, which are fundamental in the construction of complex organic molecules. Future research could focus on the development and application of novel catalytic systems to selectively activate one C-Halogen bond over the other.

Ligand-free Metal-Catalyzed Cross-Coupling: A significant area of exploration is the use of ligand-free metal-catalyzed cross-coupling reactions. rsc.org These systems, often employing palladium or nickel, offer advantages in terms of cost-effectiveness, sustainability, and simplified purification processes. rsc.org Research could be directed towards optimizing conditions for Heck, Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the C-Br position, which is typically more reactive than the C-Cl bond. Bio-supported palladium nanoparticles could also be investigated as recyclable and efficient phosphine-free catalysts for such transformations in aqueous media. rsc.org

Dual-Catalytic Systems: Another promising avenue is the application of dual-catalytic systems. For instance, a combination of a nickel catalyst to activate the aryl halide and a cobalt co-catalyst for the alkyl electrophile could enable a wide range of cross-electrophile coupling reactions. chemrxiv.org This approach would be particularly useful for creating novel C-C bonds at the aromatic core of the title compound, accommodating a diverse range of alkyl halides and functional groups. chemrxiv.org

Catalytic SystemPotential Application for this compoundAdvantages
Ligand-free Pd/CSelective Suzuki or Hiyama cross-coupling at the C-Br position. rsc.orgCost-effective, recyclable catalyst, simplified purification. rsc.org
Dual Ni/Co CatalysisCross-electrophile coupling with various alkyl halides. chemrxiv.orgHigh functional group tolerance, versatile for creating diverse C-C bonds. chemrxiv.org
Formate-mediated Transfer HydrogenationReductive cross-coupling reactions. nih.govOrthogonality with other common cross-coupling reactions. nih.gov

Development of Asymmetric Synthesis Approaches Involving the Compound

The 1,3-dioxolane (B20135) ring in this compound is achiral. However, it can be a precursor to chiral diols upon hydrolysis of the acetal (B89532). Furthermore, reactions involving the dioxolane ring or transformations on the aromatic ring could be designed to be asymmetric, leading to enantiomerically enriched products.

Organocatalytic Formal [3+2] Cycloaddition: One conceptual approach could involve a retro-synthesis to the corresponding aldehyde, followed by an asymmetric formal [3+2] cycloaddition with a γ-hydroxy-α,β-unsaturated ketone, catalyzed by a cinchona-alkaloid-thiourea-based bifunctional organocatalyst. nih.gov This would generate a chiral 1,3-dioxolane with high enantioselectivity. nih.gov

Rhodium-Catalyzed Asymmetric Cascade Reactions: Another innovative strategy could be the use of rhodium(II) catalysis. A rhodium-catalyzed asymmetric three-component cascade reaction involving the parent aldehyde, a diazo compound, and a carboxylic acid could potentially lead to chiral 1,3-dioxoles. nih.gov This method is known to produce high yields and excellent enantioselectivity for various substituted aromatic aldehydes. nih.gov

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The synthesis and subsequent transformations of this compound are well-suited for integration into flow chemistry methodologies.

Continuous Flow Synthesis: The formation of the dioxolane itself from the corresponding benzaldehyde (B42025) and ethylene (B1197577) glycol can be performed in a continuous flow reactor, allowing for precise control over reaction parameters and potentially improving yields and reducing reaction times.

Telescoped Reaction Sequences: More advanced applications could involve telescoped reaction sequences where the crude product from one flow reactor is directly fed into a subsequent reactor for further transformation. nih.gov For instance, a flow system could be designed for a nucleophilic aromatic substitution (SNAr) reaction, displacing the chlorine atom, followed by an in-line purification step. vapourtec.com High-temperature SNAr reactions, which can be challenging in batch, are often more manageable and efficient in dedicated high-temperature flow reactors. youtube.com

Design of Advanced Molecular Architectures Based on the Compound's Core Structure

The unique arrangement of substituents on the phenyl ring of this compound makes it an interesting starting material for the synthesis of advanced molecular architectures with defined two- or three-dimensional structures.

Planar and 3D Polycyclic Systems: By leveraging the reactivity of the halogen atoms, this compound could serve as a precursor for the construction of complex polycyclic aromatic systems. For example, sequential cross-coupling reactions could be employed to build up planar benzo[a]fluorenones or other extended π-conjugated systems. acs.orgmpg.de Furthermore, intramolecular reactions could be designed to create three-dimensional, cage-like structures. Silver-catalyzed strategies have shown promise in divergently constructing either planar or 3D architectures from common precursors. acs.org

Functionalized Oligosaccharide Mimics: In a more conceptual application, the aromatic core could be functionalized and used as a scaffold to mimic secondary protein structures, drawing inspiration from the use of oligosaccharides for this purpose. nih.gov While this application leans towards biological contexts, the underlying principles of molecular design are broadly applicable.

Green Chemistry Aspects of its Synthesis and Transformations

Future research will undoubtedly focus on making the synthesis and transformations of this compound more environmentally benign.

Greener Halogenation and Synthesis: The initial synthesis of the brominated and chlorinated precursor can be a source of hazardous waste. Research into greener halogenation methods, such as using N-bromosuccinimide with a benign solvent or electrocatalytic halogenation using sodium halides, could significantly reduce the environmental impact. researchgate.net Electrocatalytic methods offer the potential for high selectivity and control, using sustainable sources like seawater for the halogen. researchgate.net

Aqueous Media Cross-Coupling: Performing cross-coupling reactions in aqueous media is a key aspect of green chemistry. wiley-vch.de The development of water-soluble ligands and catalyst systems that are effective for coupling aryl halides like this compound would be a significant advancement. wiley-vch.de

Green Chemistry ApproachApplicationEnvironmental Benefit
Electrocatalytic HalogenationSynthesis of the bromo-chloro-phenyl precursor. researchgate.netUse of benign halogen sources (e.g., NaCl, NaBr), reduced hazardous waste. researchgate.net
Indole-Catalyzed BrominationIntroduction of the bromine substituent. rsc.orgAvoids hazardous solvents, allows for easy purification. rsc.org
Cross-Coupling in Aqueous MediaSuzuki, Heck, and other coupling reactions. wiley-vch.deReduces reliance on volatile organic solvents.

Potential as a Modular Building Block for Chemical Library Synthesis (non-biological application)

The concept of using modular building blocks to rapidly assemble libraries of compounds is a powerful tool in materials science and other non-biological fields. amerigoscientific.com this compound is well-positioned to serve as such a building block.

Combinatorial Synthesis of Materials: The two distinct halogen atoms allow for sequential and selective functionalization. This opens the door to the combinatorial synthesis of libraries of compounds with diverse properties. For example, one could envision a library where a variety of aryl groups are introduced at the C-Br position via a Suzuki coupling, followed by the introduction of different nucleophiles at the C-Cl position. The resulting library of compounds could then be screened for desirable properties in materials science, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The development of automated synthesis platforms, akin to a "3D printer for molecules," could further accelerate the creation of such libraries based on building blocks with complex 3D structures. illinois.edu

Q & A

Q. What are the recommended synthetic routes for 2-(6-Bromo-2-chloro-3-methylphenyl)-1,3-dioxolane in academic research?

Methodological Answer: The compound can be synthesized via acetal protection of a ketone precursor. For example:

Start with 6-bromo-2-chloro-3-methylacetophenone.

React with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) in toluene under Dean-Stark conditions to remove water .

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Validation: Confirm acetal formation using 1H^1H NMR (characteristic dioxolane protons at δ 3.8–4.2 ppm) and 13C^{13}C NMR (acetal carbons at ~95–110 ppm) .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H^1H and 13C^{13}C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), dioxolane protons (δ 3.8–4.2 ppm), and methyl groups (δ 2.0–2.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and isotopic patterns (Br/Cl).
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Storage : Keep under inert atmosphere (N2_2) at −20°C to prevent hydrolysis of the dioxolane ring.
  • Light Sensitivity : Store in amber vials to avoid photodegradation of the aryl halide bonds .
  • Reaction Conditions : Avoid strong acids/bases to prevent acetal cleavage; use anhydrous solvents in synthetic steps .

Advanced Research Questions

Q. How can regioselective functionalization of the phenyl ring be achieved for derivatization?

Methodological Answer:

  • Directing Effects : The bromo group at C6 acts as a meta-director, while the chloro group at C2 is an ortho/para-director. Use nitration or sulfonation to introduce functional groups at specific positions .
  • Cross-Coupling : Employ Suzuki-Miyaura coupling with the bromo substituent as a handle. Optimize Pd catalysts (e.g., Pd(PPh3_3)4_4) and base (K2 _2CO3 _3) in THF/water .

Q. How should researchers address discrepancies in reactivity or spectroscopic data during derivative synthesis?

Methodological Answer:

  • Isomer Identification : Use NOESY NMR to distinguish between regioisomers or diastereomers.
  • Reaction Monitoring : Track intermediates via TLC or in situ IR spectroscopy to detect side reactions (e.g., acetal hydrolysis) .
  • Computational Validation : Compare experimental 1H^1H NMR shifts with DFT-calculated values to confirm structures .

Q. What strategies evaluate the biological activity of derivatives in pharmacological studies?

Methodological Answer:

  • In Vitro Assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using microbroth dilution (MIC values) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with F) and correlate changes in bioactivity.
  • ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states for reactions (e.g., cross-coupling) using Gaussian or ORCA software.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites on the aromatic ring .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives .

Q. What advanced purification techniques resolve challenging byproducts?

Methodological Answer:

  • Preparative HPLC : Separate diastereomers using chiral columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases.
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to isolate pure crystals for X-ray diffraction .

Q. How can mechanistic studies elucidate the compound’s role in catalytic cycles?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
  • In Situ Spectroscopy : Use 31P^{31}P NMR to track phosphine ligand behavior in cross-coupling reactions .

Q. What analytical approaches confirm the absence of toxic impurities?

Methodological Answer:

  • GC-MS : Detect residual solvents (e.g., toluene) with a DB-5MS column.
  • ICP-OES : Quantify heavy metals (e.g., Pd) from catalytic steps; ensure levels <10 ppm .

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